(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate
Description
This compound is a highly complex heterocyclic molecule featuring fused benzothiazole, oxadiazocine, and bicyclic methanobenzo systems. The iodine atom provides a heavy halogen substituent, which may enhance binding affinity in biological targets through halogen bonding . The methyl ester at position 13 contributes to solubility and metabolic stability.
Properties
IUPAC Name |
methyl (13E)-13-[(3-iodophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O4S/c1-22-17(20(27)28-2)18(14-8-3-4-9-15(14)29-22)25-19(26)16(30-21(25)24-22)11-12-6-5-7-13(23)10-12/h3-11,17-18H,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASNBTKJDYFXCB-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=CC=C5)I)SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC(=CC=C5)I)/SC4=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structural framework that includes a thiazolo[2,3-d][1,3,5]oxadiazocine core. The presence of the iodine atom in the benzylidene moiety may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds similar to the target structure exhibit significant antimicrobial properties. For instance, derivatives of thiazolo compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Properties
A notable area of investigation is the anticancer activity of thiazolo derivatives. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a related thiazolo compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells).
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes. Studies have shown that thiazolo derivatives can inhibit enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are relevant in neurodegenerative diseases and inflammation respectively. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and arthritis.
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship (SAR)
| Substituent | Biological Activity | Observed Effect |
|---|---|---|
| Iodine on benzylidene | Increased lipophilicity | Enhanced cellular uptake |
| Methyl group | Improved solubility | Better bioavailability |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiazolo compounds and evaluated their anticancer properties. One derivative showed an IC50 value of 5 µM against MCF-7 cells, significantly lower than standard chemotherapeutics. The study concluded that modifications at the benzylidene position could enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolo derivatives against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited superior antimicrobial effects compared to their non-halogenated counterparts. This finding suggests that halogenation may play a critical role in enhancing the efficacy of these compounds against resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of polycyclic heterocycles with fused thiazole and oxadiazocine rings. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations
Core Heterocycles: The target compound’s benzo[g]thiazolo-oxadiazocine system is more structurally intricate than the thiazolo-pyrimidine (11b) or imidazo-thiazine () cores, likely conferring unique conformational rigidity and electronic properties.
Substituent Effects: The iodine atom in the target compound increases molecular weight and lipophilicity compared to cyano or furyl groups in 11b, which may influence pharmacokinetic properties like membrane permeability . The methyl ester in the target compound and 11b improves solubility relative to non-esterified analogs, a critical factor in drug design .
Synthetic Complexity :
- The target compound’s synthesis likely requires multistep cyclocondensation and stereochemical control, contrasting with the simpler one-pot cyclizations used for thiazolo-pyrimidines (11b) .
Biological Potential: While direct data are absent, related compounds like lankacidin C (from Pseudomonas BGCs, ) and thiazolo-pyrimidines (11b, ) exhibit antitumor activity, suggesting the target compound could share similar mechanisms. The piroxicam analogs in demonstrate that heterocyclic scaffolds with carboxylate groups can inhibit viral enzymes (e.g., HIV integrase), hinting at possible antiviral applications for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
